2-Iodo-6-(trifluoromethyl)pyridine

Description

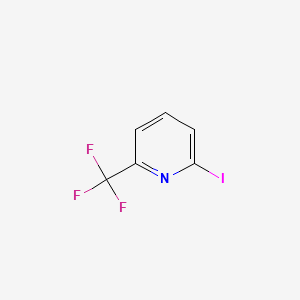

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYFTJSGVQORLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657724 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100366-74-3 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Iodo-6-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is a critical building block in modern medicinal and agrochemical research, valued for its versatile reactivity in cross-coupling reactions and the unique physicochemical properties imparted by the trifluoromethyl group. This document includes a summary of its physical and chemical properties, detailed experimental protocols for key synthetic transformations, spectroscopic analysis, and safety information.

Core Chemical Properties

2-Iodo-6-(trifluoromethyl)pyridine is a solid at room temperature with a distinct melting point. Its structure combines a pyridine ring, an electron-withdrawing trifluoromethyl group, and a versatile iodine atom, making it an ideal substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2-Iodo-6-(trifluoromethyl)pyridine

| Property | Value | Reference(s) |

| CAS Number | 100366-74-3 | [1] |

| Molecular Formula | C₆H₃F₃IN | [1][2] |

| Molecular Weight | 273.00 g/mol | [2] |

| IUPAC Name | 2-iodo-6-(trifluoromethyl)pyridine | [1] |

| Melting Point | 84-86 °C | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% (typical) | [1] |

Reactivity and Synthetic Utility

The chemical reactivity of 2-Iodo-6-(trifluoromethyl)pyridine is dominated by the two functional groups on the pyridine ring: the iodine atom at the 2-position and the trifluoromethyl group at the 6-position.

-

The Carbon-Iodine Bond : The C-I bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include:

-

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling : Reaction with terminal alkynes to synthesize aryl-alkynes.[4]

-

Buchwald-Hartwig Amination : Reaction with primary or secondary amines to form aminopyridines.[5][6]

-

Heck Coupling : Reaction with alkenes.

-

-

The Trifluoromethyl Group : The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability.[7] This makes 2-Iodo-6-(trifluoromethyl)pyridine a valuable synthon in drug discovery programs.

Caption: Logical diagram of 2-Iodo-6-(trifluoromethyl)pyridine's key reactive sites.

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of 2-Iodo-6-(trifluoromethyl)pyridine with a generic arylboronic acid.

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask, add 2-Iodo-6-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition : Add the anhydrous, degassed solvent via syringe.

-

Heating : Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[8][9]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Spectroscopic Analysis

The structure of 2-Iodo-6-(trifluoromethyl)pyridine and its derivatives can be confirmed using standard spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the iodo and trifluoromethyl substituents.

-

¹³C NMR : The carbon NMR spectrum will show six distinct signals for the pyridine ring carbons, with the carbon bearing the -CF₃ group appearing as a quartet due to C-F coupling. The carbon attached to the iodine atom will also be significantly shifted.

-

¹⁹F NMR : A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

IR Spectroscopy : The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), as well as C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[10][11] The C-F stretching vibrations will appear in the 1000-1350 cm⁻¹ region.

-

Mass Spectrometry : The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.

Applications in Drug Discovery and Agrochemicals

2-Iodo-6-(trifluoromethyl)pyridine is a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[12] The trifluoromethylpyridine (TFMP) motif is present in numerous commercial products.[7] The ability to use the iodo group as a synthetic handle for introducing diverse molecular fragments makes this compound a versatile platform for building libraries of novel compounds for biological screening.

Safety and Handling

2-Iodo-6-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Measures:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280 : Wear protective gloves, protective clothing, and eye/face protection.[1]

-

P302+P352 : IF ON SKIN: Wash with plenty of water and soap.[1]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][14]

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Iodo-6-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 3. Page loading... [guidechem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine (CAS: 100366-74-3) for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry and Agrochemical Synthesis

Introduction

2-Iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both a reactive iodine atom at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring imparts unique chemical properties, making it a versatile substrate for a variety of cross-coupling reactions. The trifluoromethyl group, a common feature in many modern drugs and pesticides, is known to enhance metabolic stability, lipophilicity, and binding affinity of the final molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 2-Iodo-6-(trifluoromethyl)pyridine, with a focus on detailed experimental protocols and its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Iodo-6-(trifluoromethyl)pyridine is presented in the table below, providing essential data for researchers and chemists.

| Property | Value | Reference |

| CAS Number | 100366-74-3 | [1] |

| Molecular Formula | C₆H₃F₃IN | [1] |

| Molecular Weight | 272.99 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 84-86 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Canonical SMILES | C1=CC(=NC(=C1)I)C(F)(F)F | [1] |

| InChI Key | OTYFTJSGVQORLS-UHFFFAOYSA-N | [1] |

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines, including 2-iodo-6-(trifluoromethyl)pyridine, can be achieved through several strategic approaches. The primary methods involve either the introduction of a trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.

A common industrial method for the synthesis of trifluoromethylpyridines involves a halogen exchange reaction. This process typically starts with a chlorinated picoline derivative, which is then fluorinated. For instance, 2-chloro-6-(trichloromethyl)pyridine can be fluorinated to yield 2-chloro-6-(trifluoromethyl)pyridine, a direct precursor to the iodo-derivative.[2]

Another powerful strategy is the cyclocondensation reaction, which utilizes building blocks already containing the trifluoromethyl group. This approach allows for the construction of the pyridine ring with the desired substitution pattern.[2]

The direct introduction of a trifluoromethyl group can also be accomplished using a trifluoromethyl active species, such as trifluoromethyl copper, which can react with bromo- or iodopyridines.[2]

Key Applications in Organic Synthesis

The iodine atom at the 2-position of 2-Iodo-6-(trifluoromethyl)pyridine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, often facilitating these coupling processes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. 2-Iodo-6-(trifluoromethyl)pyridine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-6-(trifluoromethyl)pyridine with Phenylboronic Acid

Objective: To synthesize 2-Phenyl-6-(trifluoromethyl)pyridine.

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine (1.0 mmol, 273 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Iodo-6-(trifluoromethyl)pyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-6-(trifluoromethyl)pyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing substituted alkynylpyridines, which are valuable intermediates in medicinal chemistry.

Detailed Experimental Protocol: Sonogashira Coupling of 2-Iodo-6-(trifluoromethyl)pyridine with Phenylacetylene

Objective: To synthesize 2-(Phenylethynyl)-6-(trifluoromethyl)pyridine.

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine (1.0 mmol, 273 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)

-

Copper(I) iodide (CuI, 0.06 mmol, 11 mg)

-

Triethylamine (Et₃N, 2.0 mmol, 202 mg, 279 µL)

-

Anhydrous tetrahydrofuran (THF, 5 mL)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Iodo-6-(trifluoromethyl)pyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous tetrahydrofuran and triethylamine to the flask via syringe.

-

Add phenylacetylene dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(phenylethynyl)-6-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the synthesis of a wide variety of substituted aminopyridines from 2-Iodo-6-(trifluoromethyl)pyridine.[3]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodo-6-(trifluoromethyl)pyridine with Aniline

Objective: To synthesize N-Phenyl-6-(trifluoromethyl)pyridin-2-amine.

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine (1.0 mmol, 273 mg)

-

Aniline (1.2 mmol, 112 mg, 109 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

-

Xantphos (0.03 mmol, 17.3 mg)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by 2-Iodo-6-(trifluoromethyl)pyridine and aniline via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-6-(trifluoromethyl)pyridin-2-amine.

Application in Drug Discovery: Synthesis of a RAF Kinase Inhibitor

The trifluoromethylpyridine scaffold is a key component in numerous clinically important drugs. A notable example is the synthesis of RAF kinase inhibitors, which are used in the treatment of various cancers. The synthesis of felezonexor, a potent RAF kinase inhibitor, utilizes a 2-chloro-6-(trifluoromethyl)pyridine derivative as a key intermediate.[2] The iodo-analogue, being more reactive in cross-coupling reactions, serves as an excellent starting material for the synthesis of analogues of such inhibitors.

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a member of the RAF kinase family, are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. RAF inhibitors block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and tumor growth.

References

2-Iodo-6-(trifluoromethyl)pyridine molecular structure and weight

An In-depth Technical Guide on 2-Iodo-6-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the molecular structure and properties of 2-Iodo-6-(trifluoromethyl)pyridine, a key reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals.

Molecular and Physicochemical Data

The fundamental properties of 2-Iodo-6-(trifluoromethyl)pyridine are summarized in the table below, providing a quantitative snapshot of this compound.

| Property | Value | Source |

| Molecular Formula | C6H3F3IN | [1][2] |

| Molecular Weight | 272.997 g/mol | [1] |

| IUPAC Name | 2-iodo-6-(trifluoromethyl)pyridine | [1] |

| CAS Number | 100366-74-3 | [1][2] |

| Canonical SMILES | FC(F)(F)C1=CC=CC(I)=N1 | [1] |

Molecular Structure

The two-dimensional chemical structure of 2-Iodo-6-(trifluoromethyl)pyridine is depicted below. This visualization illustrates the arrangement of atoms and the covalent bonds that constitute the molecule.

References

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to 2-Iodo-6-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the iodo and trifluoromethyl groups on the pyridine ring offers versatile handles for further chemical modifications, making this compound highly valuable in medicinal chemistry and material science. This document details the most common and effective methods for its synthesis: the Sandmeyer reaction, halogen exchange (Finkelstein reaction), and directed ortho-lithiation. Each method is presented with detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathways.

Sandmeyer Reaction from 2-Amino-6-(trifluoromethyl)pyridine

The Sandmeyer reaction is a classical and reliable method for the conversion of an amino group on an aromatic ring to a variety of functionalities, including halides, via a diazonium salt intermediate. In the context of synthesizing 2-iodo-6-(trifluoromethyl)pyridine, this approach starts from the readily available 2-amino-6-(trifluoromethyl)pyridine.

Reaction Pathway

The overall transformation involves two main steps: the diazotization of the amino group followed by the displacement of the diazonium group with iodide.

Caption: Sandmeyer Reaction Pathway for 2-Iodo-6-(trifluoromethyl)pyridine Synthesis.

Experimental Protocol

A representative experimental procedure for a similar transformation to produce an iodinated trifluoromethylpyridine is as follows[1]:

-

Diazotization:

-

Dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable acidic medium, such as 5N hydrochloric acid.

-

Cool the solution to a temperature between 0 and 5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture at this temperature for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution is typically observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford pure 2-iodo-6-(trifluoromethyl)pyridine.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-(trifluoromethyl)pyridine | General |

| Key Reagents | NaNO₂, HCl, KI | General |

| Typical Yield | 70-90% | [1] |

| Purity | >95% after chromatography | [2] |

Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a well-established method for halogen exchange, typically involving the conversion of an alkyl or aryl chloride or bromide to the corresponding iodide.[3][4][5] For aromatic systems, this reaction often requires a catalyst, such as copper(I) iodide, to facilitate the substitution.[3] This method is advantageous when the corresponding 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine is more readily accessible than the amino precursor.

Reaction Pathway

The reaction involves the direct displacement of a halogen atom (Cl or Br) with iodide, often facilitated by a copper catalyst.

Caption: Finkelstein Reaction for 2-Iodo-6-(trifluoromethyl)pyridine Synthesis.

Experimental Protocol

A general procedure for the copper-catalyzed Finkelstein reaction on an aromatic halide is as follows:

-

Reaction Setup:

-

To a flame-dried reaction vessel, add 2-chloro- or 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq), sodium iodide (NaI) (2.0-3.0 eq), and a catalytic amount of copper(I) iodide (CuI) (5-10 mol%).

-

Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

-

If necessary, a ligand such as N,N'-dimethylethylenediamine (DMEDA) can be added to improve the reaction rate and yield.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature between 100 and 150 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with aqueous ammonia to remove copper salts, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Chloro- or 2-Bromo-6-(trifluoromethyl)pyridine | General |

| Key Reagents | NaI, CuI (catalyst) | [3] |

| Typical Yield | Moderate to high | [3] |

| Purity | >95% after chromatography | [2] |

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[1] In this method, a directing group on the pyridine ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile, in this case, an iodine source. For 6-(trifluoromethyl)pyridine, the trifluoromethyl group itself can act as a directing group, although its electron-withdrawing nature also activates the ring towards nucleophilic attack. Therefore, the choice of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial.

Reaction Pathway

This method involves the deprotonation of the C2 position of the pyridine ring, followed by quenching with an iodinating agent.

Caption: Directed ortho-Lithiation for 2-Iodo-6-(trifluoromethyl)pyridine Synthesis.

Experimental Protocol

A general procedure for directed ortho-lithiation followed by iodination is as follows:

-

Formation of the Lithiated Intermediate:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (n-BuLi) (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this freshly prepared LDA solution, add a solution of 6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

-

Iodination:

-

Prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the lithiated intermediate at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 6-(Trifluoromethyl)pyridine | General |

| Key Reagents | LDA, I₂ | [1] |

| Typical Yield | Moderate | General |

| Purity | >95% after chromatography | [2] |

Summary and Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 2-Amino-6-(trifluoromethyl)pyridine | NaNO₂, HCl, KI | High yields, reliable, well-established. | Requires handling of potentially unstable diazonium salts. |

| Halogen Exchange | 2-Chloro/Bromo-6-(trifluoromethyl)pyridine | NaI, CuI (cat.) | Utilizes potentially more accessible starting materials. | May require harsh reaction conditions (high temperatures) and a catalyst. |

| Directed Lithiation | 6-(Trifluoromethyl)pyridine | LDA, I₂ | Regioselective, starts from a simpler precursor. | Requires cryogenic temperatures and strictly anhydrous conditions; potential for side reactions. |

Conclusion

The synthesis of 2-iodo-6-(trifluoromethyl)pyridine can be effectively achieved through several synthetic strategies. The choice of the most suitable method will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment available. The Sandmeyer reaction offers a high-yielding and reliable route from the corresponding amine. Halogen exchange provides a viable alternative if the chloro or bromo analogues are more accessible. Directed ortho-lithiation presents a regioselective approach from the parent heterocycle but requires more stringent reaction conditions. This guide provides the necessary foundational information for researchers to select and implement the most appropriate synthetic pathway for their specific needs in the pursuit of novel chemical entities.

References

Technical Guide to the Spectral Analysis of 2-Iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 2-Iodo-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in synthesis.

Core Spectral Data

The following tables summarize the key spectral data obtained for 2-Iodo-6-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectral Data for 2-Iodo-6-(trifluoromethyl)pyridine

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.85 | t | 7.8 | H-4 |

| 7.75 | d | 7.7 | H-3 | |

| 7.50 | d | 7.9 | H-5 | |

| ¹³C NMR | 148.8 (q) | quartet | 35.1 | C-6 |

| 140.2 | singlet | - | C-4 | |

| 131.7 | singlet | - | C-5 | |

| 127.3 (q) | quartet | 3.5 | C-3 | |

| 120.9 (q) | quartet | 275.4 | CF₃ | |

| 100.1 | singlet | - | C-2 | |

| ¹⁹F NMR | -67.8 | s | - | CF₃ |

Note: NMR data can be influenced by solvent and concentration. The data presented here is a representative example.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for 2-Iodo-6-(trifluoromethyl)pyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~1580, 1550, 1420 | Medium | C=C/C=N aromatic ring stretching |

| ~1300-1100 | Strong | C-F stretching (CF₃ group) |

| ~840, 790 | Medium | C-H out-of-plane bending |

| ~500-600 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Iodo-6-(trifluoromethyl)pyridine

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Electron Ionization (EI) | 273 | 100 | [M]⁺ (Molecular Ion) |

| 146 | - | [M-I]⁺ | |

| 127 | - | [I]⁺ | |

| 69 | - | [CF₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Iodo-6-(trifluoromethyl)pyridine is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL.

-

¹H NMR: Spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Spectra are acquired on the same instrument at a frequency of 100 MHz. A spectral width of 0-160 ppm is used, with a relaxation delay of 2-5 seconds and a larger number of scans (1024-4096) to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

-

¹⁹F NMR: Spectra are obtained at a frequency of 376 MHz. A typical spectral width of -50 to -80 ppm is used, with a relaxation delay of 1-2 seconds.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples.

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the solid 2-Iodo-6-(trifluoromethyl)pyridine is placed onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.

-

A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of 2-Iodo-6-(trifluoromethyl)pyridine.

Caption: Workflow for the spectral characterization of 2-Iodo-6-(trifluoromethyl)pyridine.

An In-depth Technical Guide to the Physical Properties of 2-Iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Iodo-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The information is presented to support laboratory work and computational modeling.

Core Physical and Chemical Data

A summary of the key physical and chemical properties of 2-Iodo-6-(trifluoromethyl)pyridine is provided in the table below. These values have been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C6H3F3IN | [1][2] |

| Molecular Weight | 272.99 g/mol | [1][3] |

| CAS Number | 100366-74-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 84 to 86°C | [1][2] |

| Boiling Point | 206.2°C at 760 mmHg | [4] |

| Flash Point | 78.5°C | [4] |

| Refractive Index | 1.523 | [4] |

| Purity | 95.0% - 97.00% | [1][4] |

Experimental Protocols

Standard methodologies for determining the key physical properties listed above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample purity.

1. Melting Point Determination (Capillary Method)

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end).

-

Procedure:

-

A small, finely powdered sample of 2-Iodo-6-(trifluoromethyl)pyridine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

2. Boiling Point Determination (Distillation Method)

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of 2-Iodo-6-(trifluoromethyl)pyridine is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

The sample is heated until it boils, and the vapor rises to the thermometer.

-

The temperature at which the liquid is in equilibrium with its vapor (i.e., the temperature at which the liquid condenses on the thermometer bulb) is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

3. Refractive Index Measurement

-

Apparatus: Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample (if the compound is melted) are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature at which the measurement is taken should be recorded.

-

Chemical Reactivity and Synthesis Pathway

2-Iodo-6-(trifluoromethyl)pyridine is a versatile intermediate in organic synthesis, often utilized in cross-coupling reactions. A common application is in Suzuki coupling reactions, where the iodo group is displaced by a boronic acid derivative in the presence of a palladium catalyst.

Caption: Suzuki coupling of 2-Iodo-6-(trifluoromethyl)pyridine.

Workflow for Physical Property Determination

The logical workflow for determining the physical properties of a chemical sample like 2-Iodo-6-(trifluoromethyl)pyridine is outlined below.

Caption: Workflow for physical property analysis.

References

The Strategic Role of 2-Iodo-6-(trifluoromethyl)pyridine in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is combined with a pyridine ring, a versatile pharmacophore in its own right, the resulting trifluoromethylpyridine core offers a valuable platform for the development of novel therapeutics. This technical guide focuses on the commercial availability, synthesis, and application of a key building block in this class: 2-Iodo-6-(trifluoromethyl)pyridine. Its unique substitution pattern, featuring a reactive iodine atom, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide will provide an in-depth overview of its commercial landscape, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapies, with a focus on inhibitors of the Janus kinase (JAK) and Glycogen Synthase Kinase 3 (GSK3) signaling pathways.

Commercial Availability

2-Iodo-6-(trifluoromethyl)pyridine (CAS Number: 100366-74-3) is readily available from a range of commercial chemical suppliers. Researchers can procure this key intermediate in various quantities, from milligrams to kilograms, to support projects from early-stage discovery to process development. The typical purity of the commercially available compound is in the range of 95-99%.

Below is a summary of representative commercial suppliers and their product specifications. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Fluorochem | F037268 | >95% | 1g, 5g, 25g |

| Oakwood Chemical | 037268 | 95% | 250mg, 1g, 5g, 25g, 100g |

| Sigma-Aldrich | - | - | Inquire for availability |

| BLD Pharm | BD109337 | >97% | 1g, 5g, 25g |

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₆H₃F₃IN |

| Molecular Weight | 272.99 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 84-86 °C |

Synthesis and Experimental Protocols

While 2-Iodo-6-(trifluoromethyl)pyridine is commercially available, understanding its synthesis is crucial for process development and cost-effective scale-up. A common synthetic route involves the conversion of the more readily available 2-amino-6-(trifluoromethyl)pyridine via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Iodo-6-(trifluoromethyl)pyridine via Sandmeyer Reaction

This protocol outlines the diazotization of 2-amino-6-(trifluoromethyl)pyridine followed by iodination.

Materials:

-

2-Amino-6-(trifluoromethyl)pyridine

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium sulfite to remove excess iodine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Iodo-6-(trifluoromethyl)pyridine as a solid.

Key Reactions and Experimental Protocols

The iodine atom in 2-Iodo-6-(trifluoromethyl)pyridine serves as a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Iodo-6-(trifluoromethyl)pyridine with an arylboronic acid.

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

To a reaction vessel, add 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of 2-Iodo-6-(trifluoromethyl)pyridine with a terminal alkyne.

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine

-

Terminal alkyne (e.g., phenylacetylene, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a reaction vessel, add 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq), the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, the terminal alkyne (1.2 eq), and the amine base.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of 2-Iodo-6-(trifluoromethyl)pyridine with an amine.

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine

-

Amine (e.g., aniline or a primary/secondary aliphatic amine, 1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

-

Base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 eq)

-

Solvent (e.g., toluene or dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.

-

Add the solvent, followed by 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq) and the amine (1.2 eq).

-

Seal the vessel and heat the reaction mixture to 80-110 °C until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 2-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved drugs. Its ability to engage in key interactions with protein targets, coupled with the favorable properties imparted by the trifluoromethyl group, makes it a valuable component in the design of kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics. The 2-(trifluoromethyl)pyridine moiety can be found in the core structure of some JAK inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.

Reactivity at the C2-Iodo Position: A Hub for Cross-Coupling and Metallation

An In-depth Technical Guide to the Key Reactive Sites of 2-Iodo-6-(trifluoromethyl)pyridine

Introduction

2-Iodo-6-(trifluoromethyl)pyridine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its utility stems from the presence of two key reactive handles on the pyridine ring: a carbon-iodine bond at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position. This combination of features imparts distinct reactivity patterns, allowing for selective functionalization through a variety of modern synthetic methodologies. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes this scaffold a valuable component in the design of novel bioactive molecules and functional materials. This guide provides a detailed exploration of the principal reactive sites of 2-Iodo-6-(trifluoromethyl)pyridine, complete with experimental protocols and mechanistic insights.

The carbon-iodine bond at the C2 position is the most prominent reactive site on the molecule. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for a wide array of transformations, particularly palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds at the C2 position.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl iodide with an organoboron reagent. The electron-deficient nature of the 2-Iodo-6-(trifluoromethyl)pyridine substrate generally leads to efficient oxidative addition to the palladium(0) catalyst, facilitating the coupling process.[1][2][3]

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | ~90 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | ~80-90 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand, if required.

-

Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

-

Heat the reaction mixture to the specified temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(trifluoromethyl)pyridine.

This reaction enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[4][5][6] The reaction couples 2-Iodo-6-(trifluoromethyl)pyridine with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.[6]

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~80-95 |

| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | ~75-85 |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | ~88 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., BINAP, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.).

-

Add 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq.) and the amine (1.2 eq.).

-

Add the anhydrous, degassed solvent (e.g., Toluene).

-

Seal the vial and heat the mixture with stirring for the required time (typically 12-24 hours) at the specified temperature (e.g., 100 °C).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the aminated product.

The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between 2-Iodo-6-(trifluoromethyl)pyridine and a terminal alkyne.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][8]

Table 3: Representative Sonogashira Coupling Conditions

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | ~90-98 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | ~85 |

| 1-Heptyne | Pd(dppf)Cl₂ | CuI | DIPA | DMF | 80 | ~80-90 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04 eq.).

-

Add a degassed amine base (e.g., triethylamine, 3.0 eq.).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting iodide is consumed (as monitored by TLC/GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove the catalyst residues.

-

Wash the organic phase with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography to obtain the 2-alkynyl-6-(trifluoromethyl)pyridine.[9]

Metal-Halogen Exchange Reactions

The C-I bond can be readily converted into a C-metal bond, generating highly reactive organometallic intermediates that can be trapped with various electrophiles.

Treatment of 2-Iodo-6-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in a rapid iodine-lithium exchange to form 2-lithio-6-(trifluoromethyl)pyridine. This powerful nucleophile can react with a wide range of electrophiles.

Experimental Protocol: Iodine-Lithium Exchange and Electrophilic Quench

-

Dissolve 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF or diethyl ether under an argon atmosphere in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Add a solution of the desired electrophile (e.g., benzaldehyde, dimethylformamide, CO₂) (1.2 eq.) in THF dropwise.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or crystallization.

Formation of the corresponding Grignard reagent can be achieved through magnesium-halogen exchange.[10][11] This provides an alternative organometallic nucleophile that is often more compatible with certain functional groups than its organolithium counterpart.[12]

Experimental Protocol: Grignard Reagent Formation via Magnesium-Halogen Exchange

-

To a solution of 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF at 0 °C, add isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 eq., 1.3 M in THF) dropwise.

-

Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent, 2-(chloromagnesio)-6-(trifluoromethyl)pyridine.

-

The resulting Grignard reagent can be used directly by adding an electrophile to the reaction mixture at the appropriate temperature (typically between -20 °C and room temperature).

-

Workup involves quenching with aqueous NH₄Cl, extraction, drying, and purification as described for the lithiation protocol.

Reactivity at Pyridine Ring C-H Bonds

While the C-I bond is the primary site of reactivity, the C-H bonds at positions 3, 4, and 5 can also be functionalized, typically through transition-metal-catalyzed C-H activation.[13] These reactions are more challenging due to the electron-deficient nature of the ring but offer an atom-economical route to substituted pyridines.[13][14] The regioselectivity is governed by the catalyst, directing group (if any), and the inherent electronic properties of the substrate. For 2-Iodo-6-(trifluoromethyl)pyridine, C-H activation would likely be directed to the C4 position due to steric and electronic influences.[15]

Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethyl group is a powerful electron-withdrawing group, which, along with the ring nitrogen, strongly deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[16][17] While the iodide at C2 is an excellent leaving group, SNAr reactions with strong nucleophiles could potentially occur, although palladium-catalyzed couplings are generally more common and efficient.[18] The high electron deficiency makes this scaffold susceptible to attack by potent nucleophiles at positions activated by the CF₃ group.[19]

2-Iodo-6-(trifluoromethyl)pyridine possesses a well-defined hierarchy of reactive sites, dominated by the versatile carbon-iodine bond at the C2 position. This site serves as a linchpin for introducing a vast array of functional groups through robust and predictable methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as metal-halogen exchange. The strong electron-withdrawing nature of the trifluoromethyl group not only influences the reactivity at C2 but also activates the pyridine ring for potential C-H functionalization and nucleophilic aromatic substitution. This multifaceted reactivity profile cements the role of 2-Iodo-6-(trifluoromethyl)pyridine as a cornerstone building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. grignard reagent formation: Topics by Science.gov [science.gov]

- 13. 2-Iodo-4-(trifluoromethyl)pyridine | 326894-74-0 | Benchchem [benchchem.com]

- 14. Direct arylation of pyridines without the use of a transition metal catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Trifluoromethyl Group's Profound Electronic Influence on the Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety dramatically alters the electronic landscape of the pyridine core, influencing its reactivity, basicity, and intermolecular interactions. This in-depth technical guide elucidates the fundamental electronic effects of the trifluoromethyl group on the pyridine ring, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the trifluoromethyl group is quantifiable through several key parameters, including Hammett constants, pKa values of the corresponding pyridinium ions, and NMR chemical shifts. These values are crucial for predicting the behavior of trifluoromethyl-substituted pyridines in chemical reactions and biological systems.

Hammett Substituent Constants (σ)

| Substituent | σm | σp |

| -CF₃ | 0.43 | 0.54 |

Note: These values are for the trifluoromethyl group on a benzene ring and serve as a close approximation for its effect on a pyridine ring.

Acidity Constant (pKa) of Trifluoromethyl-Substituted Pyridinium Ions

The introduction of a trifluoromethyl group significantly increases the acidity of the corresponding pyridinium ion (lowers the pKa) by inductively withdrawing electron density from the nitrogen atom, making it less basic. This effect is dependent on the position of the CF₃ group relative to the nitrogen.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | 1.77 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | 3.53 |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the electronic environment within a molecule. The strong electron-withdrawing nature of the trifluoromethyl group leads to characteristic downfield shifts in ¹H and ¹³C NMR spectra for the protons and carbons of the pyridine ring, respectively. The ¹⁹F NMR chemical shift is also a key identifier.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| H-2 | - | 8.91 (s) | 8.82 (d, J=5.1 Hz) |

| H-3 | 7.66 (d, J=7.8 Hz) | - | 7.51 (d, J=5.1 Hz) |

| H-4 | 7.91 (t, J=7.8 Hz) | 7.94 (d, J=7.9 Hz) | - |

| H-5 | 7.45 (dd, J=7.8, 4.7 Hz) | 7.50 (dd, J=7.9, 4.8 Hz) | 7.51 (d, J=5.1 Hz) |

| H-6 | 8.69 (d, J=4.7 Hz) | 8.82 (d, J=4.8 Hz) | 8.82 (d, J=5.1 Hz) |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| C-2 | 149.8 (q, J=34.9 Hz) | 151.7 | 150.9 |

| C-3 | 121.5 (q, J=5.8 Hz) | 131.2 (q, J=33.8 Hz) | 121.0 (q, J=3.8 Hz) |

| C-4 | 137.0 | 137.7 | 148.5 (q, J=34.6 Hz) |

| C-5 | 126.9 | 123.6 | 121.0 (q, J=3.8 Hz) |

| C-6 | 150.3 | 152.3 | 150.9 |

| -CF₃ | 122.2 (q, J=274.5 Hz) | 123.7 (q, J=273.4 Hz) | 121.5 (q, J=274.9 Hz) |

¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | ¹⁹F Chemical Shift |

| 2-(Trifluoromethyl)pyridine | -68.1 |

| 3-(Trifluoromethyl)pyridine | -63.7 |

| 4-(Trifluoromethyl)pyridine | -64.9 |

Experimental Protocols

Accurate determination of the aforementioned parameters is essential for reliable structure-activity relationship (SAR) studies. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the titration of the trifluoromethyl-substituted pyridine with a strong acid and monitoring the pH change.

Materials and Equipment:

-

pH meter with a glass electrode

-

Automatic burette

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Trifluoromethyl-substituted pyridine sample of known concentration (e.g., 0.01 M in deionized water)

-

Deionized water

-

Standard buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffer solutions.

-

Sample Preparation: Accurately prepare a solution of the trifluoromethyl-substituted pyridine in deionized water.

-

Titration Setup: Place a known volume of the pyridine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin the titration by adding small, precise increments of the standardized HCl solution from the automatic burette.

-

Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration well past the equivalence point (the point of the steepest pH change).

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

Determination of Hammett Constants (σ)

The Hammett constants for the trifluoromethyl group on the pyridine ring can be determined by measuring the ionization constants (Ka) of a series of substituted pyridinium ions and applying the Hammett equation:

log(K/K₀) = ρσ

where K is the acidity constant of the substituted pyridinium ion, K₀ is the acidity constant of the unsubstituted pyridinium ion, ρ is the reaction constant (defined as 1 for the ionization of benzoic acids, but needs to be determined for the pyridinium system), and σ is the substituent constant.

Procedure:

-

Synthesize a series of pyridines with substituents of known Hammett constants at the desired position (e.g., 4-substituted pyridines).

-

Determine the pKa values for each of the synthesized pyridinium ions using the potentiometric titration method described above.

-

Calculate the acidity constants (Ka) from the pKa values (Ka = 10⁻ᵖᴷᵃ).

-

Construct a Hammett plot by plotting log(K/K₀) for the known substituents against their established σ values.

-

Determine the reaction constant (ρ) from the slope of the linear regression of the Hammett plot.

-

Determine the pKa of the trifluoromethyl-substituted pyridine of interest using the same method.

-

Calculate log(K/K₀) for the trifluoromethyl-substituted pyridine.

-

Calculate the Hammett constant (σ) for the trifluoromethyl group using the determined ρ value: σ = [log(K/K₀)] / ρ.

Visualizing Electronic Effects and Experimental Workflows

Graphviz diagrams can be used to visualize the logical relationships of electronic effects and the workflow of experimental procedures.

Caption: Logical relationship of the electronic effects of the trifluoromethyl group.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Caption: Experimental workflow for the determination of Hammett constants.

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic influence on the pyridine ring, primarily through a strong electron-withdrawing inductive effect. This effect profoundly decreases the basicity of the pyridine nitrogen and alters the reactivity of the aromatic ring, making it a valuable tool for fine-tuning the properties of drug candidates and agrochemicals. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to understand, predict, and harness the electronic effects of the trifluoromethyl group in their molecular design endeavors.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Iodo-6-(trifluoromethyl)pyridine with various arylboronic acids. This reaction is a valuable tool for the synthesis of 2-aryl-6-(trifluoromethyl)pyridines, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of 2-Iodo-6-(trifluoromethyl)pyridine with arylboronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring and the resulting products often exhibit unique biological and physical properties.

Challenges in the Suzuki coupling of 2-halopyridines can arise from the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst deactivation. Careful selection of ligands, bases, and reaction conditions is therefore crucial for achieving high yields and purity.

Reaction Scheme

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2-Iodo-6-(trifluoromethyl)pyridine with various arylboronic acids.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Moderate |

| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (3) | Toluene | 110 | 8 | High |

| 3 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 90 | 16 | Good |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 10 | High |

Table 2: Substrate Scope with Various Arylboronic Acids

Reaction Conditions: 2-Iodo-6-(trifluoromethyl)pyridine (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.5 equiv), in 1,4-Dioxane at 100 °C for 12 h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-6-(trifluoromethyl)pyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)pyridine | 92 |

| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-6-(trifluoromethyl)pyridine | 78 |

| 4 | 3-Thienylboronic acid | 2-(3-Thienyl)-6-(trifluoromethyl)pyridine | 75 |

| 5 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine | 88 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

2-Iodo-6-(trifluoromethyl)pyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂)

-

Ligand (if required, e.g., XPhos, SPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous conditions)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 2-Iodo-6-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the reaction vessel. If aqueous conditions are used, add the degassed water at this stage (e.g., Dioxane/H₂O 4:1).

-

Degassing: If not already performed under an inert atmosphere, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-(trifluoromethyl)pyridine product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of 2-Iodo-6-(trifluoromethyl)pyridine.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Iodo-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Iodo-6-(trifluoromethyl)pyridine. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, yielding valuable 2-amino-6-(trifluoromethyl)pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[1] For the substrate 2-Iodo-6-(trifluoromethyl)pyridine, the electron-withdrawing nature of the trifluoromethyl group and the position of the iodine atom influence the reactivity of the C-I bond, making it a suitable candidate for this transformation. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired aminopyridine product.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of 2-Iodo-6-(trifluoromethyl)pyridine to form a Pd(II) complex.[2]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the Pd(0) catalyst.[2]